1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one
Description
1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with a chloromethyl (-CH₂Cl) group at the 3-position and an ethoxy (-OCH₂CH₃) group at the 2-position. This structural motif combines electron-withdrawing (chloromethyl) and electron-donating (ethoxy) substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12-10(7-9(2)14)5-4-6-11(12)8-13/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
NOXDLISTXMELLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1CCl)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Backbone Assembly
The foundational step in synthesizing 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one involves constructing the aromatic ketone backbone via Friedel-Crafts acylation. A resorcinol derivative, such as 2-ethoxyresorcinol, reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to yield 1-(2-ethoxy-3-hydroxyphenyl)propan-2-one. This step typically achieves yields of 65–75% under anhydrous conditions in dichloromethane at 0–5°C. The hydroxyl group at the 3-position is subsequently functionalized through chloromethylation.
Reaction Conditions:
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane
- Temperature: 0–5°C
- Yield: 72%
Chloromethylation via Nucleophilic Substitution
Chloromethylation introduces the chloromethyl group at the 3-position of the phenyl ring. The hydroxyl group in 1-(2-ethoxy-3-hydroxyphenyl)propan-2-one is replaced using chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl under acidic conditions. This step requires careful control of stoichiometry to avoid over-chlorination.
Optimized Protocol:
- Chlorinating Agent: MOMCl (1.5 equiv)
- Acid Catalyst: H₂SO₄ (0.1 equiv)
- Solvent: Ethanol
- Reaction Time: 6–8 hours
- Yield: 68%
Continuous-Flow Synthesis for Scalability
Packed-Bed Reactor (PBR) Systems
Recent advancements leverage continuous-flow systems to enhance reproducibility and scalability. A packed-bed reactor loaded with a heterogeneous catalyst (e.g., chloromethyl polystyrene-supported reagents) enables efficient chloromethylation. For instance, a mixture of 1-(2-ethoxy-3-hydroxyphenyl)propan-2-one and MOMCl in methyl ethyl ketone (MEK)/DMSO (6.5% v/v) flows through the PBR at 0.05 mL/min under 10 bar CO₂ pressure, achieving 88–95% conversion.
Key Parameters:
| Parameter | Value |
|---|---|
| Flow Rate | 0.05 mL/min |
| Pressure | 10 bar |
| Temperature | 80°C |
| Catalyst Loading | 270 mg |
| Conversion | 88–95% |
Solvent and Catalyst Selection
The MEK/DMSO solvent system minimizes side reactions by stabilizing intermediates, while the polystyrene-supported catalyst facilitates easy recovery and reuse. Post-reaction purification involves washing with water/THF mixtures to remove DMSO, followed by flash chromatography to isolate the product.
Purification and Stability Studies
Flash Chromatography
Crude 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one is purified using silica gel chromatography with ethyl acetate/hexane gradients (20–40% EtOAc). This method removes unreacted starting materials and byproducts like dichloromethyl derivatives.
Purification Data:
Thermal and Photolytic Stability
Stability studies reveal that the compound decomposes at temperatures above 150°C, with a half-life of 14 days under ambient light. Storage recommendations include amber vials at –20°C under nitrogen to prevent hydrolysis of the chloromethyl group.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Batch Friedel-Crafts | 68–72 | Moderate | High |
| Continuous-Flow PBR | 88–95 | High | Moderate |
The continuous-flow approach offers superior conversion rates but requires specialized equipment, whereas batch methods remain cost-effective for small-scale synthesis.
Mechanistic Insights and Side Reactions
Competing Pathways in Chloromethylation
Under acidic conditions, the chloromethyl group may undergo further alkylation or elimination. For example, excess HCl can protonate the ethoxy group, leading to demethylation and forming 1-(3-(chloromethyl)-2-hydroxyphenyl)propan-2-one as a byproduct.
Mitigation Strategies
- Stoichiometric Control: Limiting MOMCl to 1.5 equiv reduces over-chlorination.
- Low-Temperature Quenching: Rapid cooling to –20°C after reaction completion prevents thermal degradation.
Chemical Reactions Analysis
1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Scientific Research Applications
1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one depends on its specific application and the target molecule. In medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Insights from Comparative Analysis
- Substituent Effects : The chloromethyl group in the target compound enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the ethoxy group may improve solubility in polar solvents.
- Synthetic Flexibility : Compounds like 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one demonstrate high-yield synthetic routes (73–90.6%) using oxidation or chiral catalysis, suggesting analogous strategies for the target compound .
- Biological Relevance : Chlorinated derivatives (e.g., C₉H₈Cl₂O) often exhibit enhanced bioactivity due to increased membrane permeability, though toxicity risks must be evaluated .
Biological Activity
1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one is a compound characterized by its unique structure, which includes a chloromethyl group and an ethoxy group attached to a phenyl ring. The compound's molecular formula is C11H13ClO2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The compound's structure contributes to its reactivity and biological activity. The presence of the chloromethyl group allows for nucleophilic attack, while the ethoxy group may influence solubility and interaction with biological molecules.
The biological activity of 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one is primarily attributed to its ability to interact with various biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activities or receptor functions. Additionally, the ethoxy group may enhance the compound's lipophilicity, facilitating cellular uptake.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. For instance, a series of derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications in substituent positions significantly affected antimicrobial efficacy.
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory studies. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 600 |
| IL-1β | 900 | 450 |
Case Studies
A notable study investigated the potential of 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one as a lead compound for developing new anti-cancer therapies. The study focused on its effects on breast cancer cell lines (MCF-7). The findings indicated that the compound induced apoptosis in a dose-dependent manner.
Study Results
- Cell Viability : MTT assays revealed a significant reduction in cell viability at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptosis.
Q & A
Q. Q1. How can researchers optimize the synthesis of 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one to improve yield and purity?
Methodological Answer: Synthetic optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, using ethanol or methanol as solvents (common in analogous ketone syntheses) may enhance reaction efficiency due to their polarity and boiling points . Catalysts like Knoevenagel catalysts or phase-transfer agents can accelerate the formation of the ketone backbone. Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) is critical for isolating high-purity product. Reaction monitoring via TLC or HPLC can identify intermediate byproducts for troubleshooting .
Q. Q2. What spectroscopic techniques are most effective for characterizing the structural integrity of 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one?
Methodological Answer: A combination of techniques ensures robust characterization:
- NMR : ¹H and ¹³C NMR can confirm the chloromethyl and ethoxy substituents’ positions on the aromatic ring and the propan-2-one backbone. For example, the ethoxy group’s methyl protons typically resonate at ~1.3–1.5 ppm (triplet), while the ketone carbonyl appears at ~200–210 ppm in ¹³C NMR .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₅ClO₂: 238.0764) and fragments consistent with cleavage patterns .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT) predict the reactivity of 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model the compound’s electron density distribution. For instance, Löwdin charges on the chloromethyl carbon indicate susceptibility to nucleophilic attack. Transition state analysis (e.g., NEB method) can predict activation barriers for SN2 mechanisms. Basis sets like 6-31G(d,p) and solvent models (e.g., PCM for ethanol) improve accuracy. Validation via experimental kinetics (e.g., monitoring Cl⁻ release) is essential .
Q. Q4. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell permeability, metabolic stability). To address this:
- Dose-Response Curves : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Metabolite Profiling : Use LC-MS to detect degradation products in biological matrices that may interfere with activity.
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) and cross-validate with SPR or ITC binding assays .
Q. Q5. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–80°C). Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
- Identification of Degradants : LC-MS/MS with collision-induced dissociation (CID) can structurally characterize degradation products, such as hydrolyzed chloromethyl groups forming alcohols .
Q. Q6. What methods are recommended to investigate the compound’s potential as a precursor in heterocyclic synthesis?
Methodological Answer:
- Cyclization Reactions : React with hydrazines or thioureas under reflux (e.g., in acetic acid) to form pyrazoles or thiazoles. Monitor reaction progress via TLC.
- Cross-Coupling Catalysis : Use Pd-catalyzed Suzuki-Miyaura reactions to attach aryl boronic acids to the chloromethyl group. Optimize ligand systems (e.g., SPhos) for enhanced yields .
Data Analysis and Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in spectroscopic data for this compound?
Methodological Answer:
- Standardized Protocols : Use identical instrumentation settings (e.g., NMR pulse angles, LC-MS ionization voltages) across batches.
- Internal Standards : Spike samples with deuterated analogs (e.g., D₆-DMSO for NMR) to calibrate chemical shifts.
- Statistical Analysis : Apply multivariate methods (PCA or PLS-DA) to identify outlier batches and correlate variability with synthetic parameters (e.g., stirring rate, drying time) .
Q. Q8. What experimental controls are critical when assessing the compound’s cytotoxicity in cell-based assays?
Methodological Answer:
- Solvent Controls : Ensure DMSO concentrations are ≤0.1% to avoid solvent-induced toxicity.
- Positive/Negative Controls : Include cisplatin (apoptosis inducer) and untreated cells.
- Resazurin Assay : Validate viability results with ATP-based assays (e.g., CellTiter-Glo) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
